methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482221
InChI: InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26+,30+,31-,32-,33+/m1/s1
SMILES:
Molecular Formula: C33H52O4
Molecular Weight: 512.8 g/mol

methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

CAS No.:

Cat. No.: VC17482221

Molecular Formula: C33H52O4

Molecular Weight: 512.8 g/mol

* For research use only. Not for human or veterinary use.

methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate -

Specification

Molecular Formula C33H52O4
Molecular Weight 512.8 g/mol
IUPAC Name methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChI InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26+,30+,31-,32-,33+/m1/s1
Standard InChI Key VTZCFEUQVQTSSV-ZUPKVMRXSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)OC)C)C)C
Canonical SMILES CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate, reflects its highly substituted tetradecahydropicene backbone. The structure includes seven methyl groups, an acetyloxy moiety at position 10, and a carboxylate ester at position 4a. The stereochemical configuration—denoted by the R and S descriptors—plays a critical role in its biological interactions and synthetic reproducibility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₃H₅₂O₄
Molecular Weight512.8 g/mol
IUPAC NameMethyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChIInChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26+,30+,31-,32-,33+/m1/s1
Standard InChIKeyVTZCFEUQVQTSSV-ZUPKVMR

Stereochemical Significance

The compound’s seven stereogenic centers (4aS, 6aS, 6bR, 10S, 12aR, 14bR, and the carboxylate-bearing 4a position) necessitate precise synthetic control to avoid enantiomeric impurities. Computational models suggest that deviations in stereochemistry could drastically alter its pharmacokinetic properties, particularly its binding affinity to biological targets.

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step strategies to assemble the tetradecahydropicene core while maintaining stereochemical fidelity. Key steps include:

  • Core Assembly: Cyclization of a geranylgeranyl pyrophosphate analog to form the tricyclic precursor.

  • Functionalization: Introduction of methyl groups via alkylation and acetylation at specific positions.

  • Esterification: Attachment of the carboxylate moiety using methyl chloroformate under anhydrous conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
CyclizationBF₃·OEt₂, dichloromethane, −20°CForm tricyclic framework
MethylationCH₃I, K₂CO₃, DMF, 60°CInstall methyl groups
AcetylationAc₂O, pyridine, rtIntroduce acetyloxy moiety
EsterificationClCO₂CH₃, Et₃N, THF, 0°CAttach carboxylate group

Analytical Techniques

Quality control during synthesis relies on chromatographic and spectroscopic methods:

  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.

  • High-Performance Liquid Chromatography (HPLC): Achieves >98% purity via reverse-phase C18 columns with acetonitrile/water gradients.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with key signals at δ 1.2–1.4 ppm (methyl clusters) and δ 170–175 ppm (ester carbonyl).

Target ClassHypothesized InteractionTherapeutic Area
StAR ProteinsCholesterol transport modulationMetabolic disorders
NF-κB PathwayTranscriptional regulationInflammation, autoimmune diseases
Bacterial Penicillin-Binding ProteinsCell wall inhibitionAntimicrobial resistance

Natural Occurrence and Extraction

Plant Sources

The compound is reportedly isolated from Asteraceae and Lamiaceae species, though specific genera remain undisclosed. These plants often produce terpenoids as chemical defenses against herbivores.

Extraction Methods

  • Solvent Extraction: Ethanol or hexane extracts of dried plant material.

  • Column Chromatography: Silica gel columns with ethyl acetate/hexane eluents isolate the compound from crude extracts.

  • Crystallization: Recrystallization from methanol yields pure crystals.

Current Research and Challenges

Synthetic Bottlenecks

The compound’s seven stereocenters pose significant challenges for large-scale synthesis. Current yields rarely exceed 5%, necessitating catalytic asymmetric methods or biotechnological approaches (e.g., engineered yeast strains).

Pharmacological Validation

In vivo studies are pending due to limited availability. Collaborative efforts between synthetic chemists and pharmacologists are critical to advancing this compound into preclinical trials.

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